N-Furfuryl-3,4,5-trimethoxybenzamide

Description

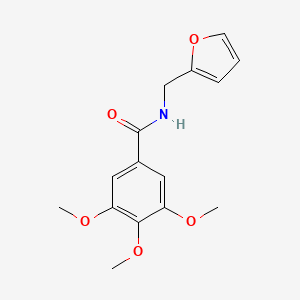

N-Furfuryl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to a furfurylamine substituent via an amide bond. The furfuryl group introduces a heterocyclic oxygen atom, which may enhance hydrogen bonding and π-π interactions in biological systems.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-18-12-7-10(8-13(19-2)14(12)20-3)15(17)16-9-11-5-4-6-21-11/h4-8H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUKYEPLCRXPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209027 | |

| Record name | Benzamide, N-furfuryl-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60273-39-4 | |

| Record name | Benzamide, N-furfuryl-3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060273394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-furfuryl-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furfuryl-3,4,5-trimethoxybenzamide typically involves the acylation of 3,4,5-trimethoxybenzoic acid with furfurylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Furfuryl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furfuryl group can be oxidized to form a furanone derivative.

Reduction: The carbonyl group in the benzamide structure can be reduced to form the corresponding amine.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-Furfuryl-3,4,5-trimethoxybenzamide serves as a building block in organic synthesis , facilitating the preparation of more complex molecular structures. Its unique combination of functional groups allows for various chemical transformations that can lead to the development of novel compounds.

Biology

Research indicates that this compound exhibits promising biological activities , particularly antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a targeted anticancer agent .

Medicine

In the medical field, this compound is being explored for its therapeutic effects . It has been investigated for its ability to induce cell cycle arrest and inhibit tubulin polymerization in cancer cells, mechanisms that are crucial for effective cancer treatment.

Antiproliferative Properties

This compound has been evaluated for its antiproliferative activity against several cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 (breast) | 3.01 |

| HCT-116 (colon) | 5.20 |

| HT-29 (colon) | 9.13 |

| HeLa (cervical) | 11.09 |

| HEK-293 (normal) | >30 |

The compound exhibits significant cytotoxicity against these cancer cell lines while showing selectivity over non-tumoral cells. Such selectivity underscores its potential as a targeted therapy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in comparison to conventional treatments:

- Comparative Efficacy Study : In a study comparing this compound with standard anticancer drugs like Tamoxifen, it was found to inhibit tumor growth more effectively while maintaining a favorable safety profile.

- Structural Optimization Research : Investigations into benzofuran-based derivatives suggest that modifications to the trimethoxybenzamide structure could further enhance biological activity. This opens avenues for future research focused on structural optimization to improve therapeutic effects.

Mechanism of Action

The mechanism of action of N-Furfuryl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through the modulation of enzyme activity or receptor binding. The presence of the furfuryl and methoxy groups may enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Physicochemical Properties

The N-substituent significantly influences melting points, solubility, and synthetic yields. For example:

- N-Butyl-3,4,5-trimethoxybenzamide (13) : Melting point (M.P.) 115–116°C, yield 89.1% .

- N-Isobutyl-3,4,5-trimethoxybenzamide (14) : M.P. 118–119°C, yield 91.3% .

- N-Cyclohexyl-3,4,5-trimethoxybenzamide (15) : M.P. 179–180°C, yield 44.4% .

- N-Benzyl-3,4,5-trimethoxybenzamide (17) : M.P. 138–139°C, yield 59.6% .

The bulky cyclohexyl group (15) reduces synthetic yield due to steric hindrance during amidation, while linear alkyl chains (13, 14) achieve higher yields.

Antiparasitic Activity (Trypanosoma cruzi)

- N-Isobutyl-3,4,5-trimethoxybenzamide (17) : IC50 = 2.21 µM (trypomastigote), selectivity index (SI) = 298.64 .

- N-Butyl-3,4,5-trimethoxybenzamide (16) : IC50 = 6.21 µM, SI = 83.10 .

- N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide (20) : IC50 = 8.95 µM .

Branching in the iso-butyl group (17) enhances potency and selectivity, likely due to optimized hydrophobic interactions with Trypanosoma cruzi targets . The furfuryl group’s oxygen atom may improve binding via hydrogen bonding or polar interactions, though its activity remains speculative without direct data.

Acetylcholinesterase Inhibition

- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives: IC50 = 4.0–16.5 µM, with compound 10a showing 97% inhibition at 50 µM . Hydroxyl and methoxy groups contribute to interactions with catalytic sites (e.g., HIS447, TRP86).

2.3 Structural and Crystallographic Insights

- N-Cyclohexyl-3,4,5-trimethoxybenzamide (15) : Crystal packing reveals N–H···O hydrogen bonds forming chains along the b-axis. The cyclohexyl group adopts a chair conformation, reducing conformational flexibility .

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Exhibits intermolecular N–H···O bonds along the [101] direction .

The furfuryl group’s planar furan ring may promote π-stacking with aromatic residues in target proteins, while its oxygen could participate in hydrogen-bond networks, similar to bromophenyl derivatives .

2.4 Molecular Interactions and Docking Studies

Biological Activity

N-Furfuryl-3,4,5-trimethoxybenzamide (CAS Number: 60273-39-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₁O₅ |

| Molecular Weight | 291.299 g/mol |

| Density | 1.187 g/cm³ |

| Boiling Point | 399.2 °C at 760 mmHg |

| Flash Point | 195.3 °C |

Synthesis

The synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzoyl chloride with furfurylamine in an organic solvent such as dichloromethane. This reaction yields the desired amide with significant purity and yield, suitable for further biological evaluation .

Antiproliferative Properties

This compound has been evaluated for its antiproliferative activity against various cancer cell lines. A notable study reported that derivatives of 3,4,5-trimethoxybenzamide exhibited significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. The compound showed IC₅₀ values ranging from 3.01 μM to 11.09 μM for these cell lines, indicating potent activity .

Table: IC₅₀ Values of this compound Derivatives

| Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 | 3.01 |

| HCT-116 | 5.20 |

| HT-29 | 9.13 |

| HeLa | 11.09 |

| HEK-293 (normal) | >30 |

The selectivity of this compound over non-tumoral cell lines suggests its potential as a targeted anticancer agent .

Mechanistic studies have shown that this compound induces cell cycle arrest in the G2/M phase and inhibits tubulin polymerization. This mechanism is similar to that of other known anticancer agents like Combretastatin A-4 (CA-4), which disrupts microtubule dynamics crucial for cell division .

Case Studies and Research Findings

In a comparative study involving various anti-cancer compounds, this compound demonstrated superior efficacy compared to conventional treatments like Tamoxifen in certain contexts. The study highlighted the compound's ability to inhibit tumor growth effectively while maintaining a favorable safety profile .

Moreover, another research effort focused on the development of benzofuran-based derivatives indicated that modifications to the trimethoxybenzamide structure could enhance biological activity further. These findings suggest avenues for future research into structural optimization for improved therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-Furfuryl-3,4,5-trimethoxybenzamide and its derivatives?

- Methodology : Synthesis typically involves condensation reactions between 3,4,5-trimethoxybenzoyl chloride and furfurylamine under inert conditions (e.g., nitrogen atmosphere). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical . For derivatives, substituent-specific strategies (e.g., alkylation or amidation) are employed, as seen in analogs like N-iso-butyl-3,4,5-trimethoxybenzamide .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using instruments like Stoe IPDSII diffractometers with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data refinement via SHELX software (e.g., SHELXL for structure solution) enables precise determination of bond lengths, angles, and hydrogen-bonding networks. Example protocols are detailed in studies of structurally similar benzamide derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : -NMR (400 MHz, CDCl) identifies methoxy (δ 3.8–4.0 ppm) and furyl proton signals (δ 6.3–7.4 ppm).

- FT-IR : Confirms amide C=O stretch (~1650 cm) and methoxy C-O vibrations (~1250 cm).

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H] for CHNO: calc. 294.1342, observed 294.1345) .

Advanced Research Questions

Q. What computational approaches are effective for studying target binding interactions?

- Methodology :

- Molecular Docking : Use programs like GOLD or AutoDock to simulate ligand-protein interactions. For example, docking into acetylcholinesterase (AChE) reveals hydrophobic interactions with catalytic triad residues (e.g., HIS447) and peripheral anionic sites (TYR72, TRP286) .

- Molecular Dynamics (MD) : Run simulations (e.g., 100 ns) in AMBER or GROMACS to assess binding stability. Root mean square deviation (RMSD < 3 Å) and fluctuation (RMSF) analyses validate pose retention .

Q. How can contradictions in biological activity data across assays be resolved?

- Methodology :

- IC Variability : Compare assay conditions (e.g., cell lines, incubation times). For instance, N-butyl vs. N-iso-butyl analogs show divergent IC values (6.21 vs. 2.21 μM) due to isomer-driven steric effects .

- Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and statistical meta-analysis to identify outliers .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

- Methodology :

- Substituent Screening : Test alkyl chains (e.g., N-pyrrolidyl vs. N-hydroxybenzyl) for potency shifts. Branched chains often enhance lipophilicity and target affinity .

- Free Energy Calculations : MM-GBSA or MM-PBSA quantify binding free energy (ΔG) to prioritize analogs. For example, ΔG < -40 kcal/mol correlates with AChE inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.